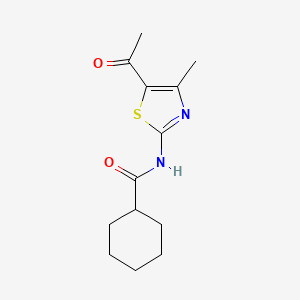
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide, also known as TBTN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBTN is a yellow crystalline powder with a molecular weight of 365.4 g/mol and a melting point of 218-220°C.
作用机制
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide is not well understood. However, it has been suggested that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide may act as a metal chelator, binding to metal ions and inducing a conformational change in the protein structure, leading to its inhibition. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide can induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase and butyrylcholinesterase, and act as a metal chelator. In vivo studies have shown that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide can reduce the growth of tumors in mice, indicating its potential as an anticancer agent.
实验室实验的优点和局限性
One advantage of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide in lab experiments is its fluorescent properties, which allow for easy detection and quantification. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide is also relatively easy to synthesize and purify. However, one limitation of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide is its potential toxicity, as it has been shown to induce apoptosis in cancer cells. Therefore, caution must be taken when handling N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide in lab experiments.
未来方向
There are several future directions for the study of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide. One direction is the development of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide-based biosensors for the detection of other enzymes and biomolecules. Another direction is the optimization of the synthesis method of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide to improve its yield and purity. Additionally, further studies are needed to understand the mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide and its potential as an anticancer agent.
合成方法
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide involves the reaction of 5-tert-butyl-1,3,4-thiadiazol-2-amine with 3-nitrophenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. After the completion of the reaction, the product is purified by column chromatography or recrystallization.
科学研究应用
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields such as fluorescence imaging, biosensing, and drug discovery. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide can be used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. It has also been used as a biosensor for the detection of enzymes such as acetylcholinesterase and butyrylcholinesterase. In addition, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
(E)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-15(2,3)13-17-18-14(23-13)16-12(20)8-7-10-5-4-6-11(9-10)19(21)22/h4-9H,1-3H3,(H,16,18,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTXETRSDCBEMR-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5836507.png)


![4-oxo-3-(2-oxo-2-phenylethyl)-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5836523.png)

![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetonitrile](/img/structure/B5836532.png)
![1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5836544.png)
![5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5836548.png)
![N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5836562.png)

![ethyl 3-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5836581.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide](/img/structure/B5836602.png)
![4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5836613.png)